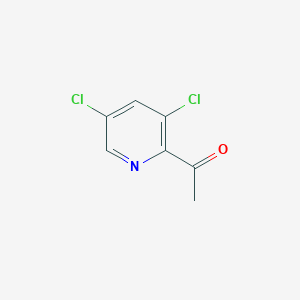

1-(3,5-Dichloropyridin-2-YL)ethanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3,5-dichloropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBXTZVAEKVARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617241 | |

| Record name | 1-(3,5-Dichloropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141454-65-1 | |

| Record name | 1-(3,5-Dichloropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,5-Dichloropyridin-2-YL)ethanone: Molecular Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 1-(3,5-dichloropyridin-2-yl)ethanone, a halogenated pyridine derivative of significant interest to researchers and professionals in drug discovery and agrochemical development. This document delves into the compound's molecular structure, proposes a robust synthetic pathway, and outlines its detailed spectroscopic characterization.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal and agricultural chemistry, forming the core of numerous bioactive molecules.[1][2][3] The introduction of halogen substituents, such as chlorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] The compound this compound, also known as 2-acetyl-3,5-dichloropyridine, combines the essential pyridine ring with two chlorine atoms and an acetyl group, making it a valuable intermediate for the synthesis of novel pharmaceuticals and agrochemicals.[1][4][5]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-, 3-, and 5-positions with an acetyl group and two chlorine atoms, respectively.

Caption: 2D Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO | [6] |

| Molecular Weight | 190.03 g/mol | [7] |

| CAS Number | 141454-65-1 | [7][8] |

| SMILES | CC(=O)C1=NC=C(Cl)C=C1Cl | [7][8] |

| Predicted XlogP | 2.1 | [6] |

Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Proposed Synthetic Protocol

Reaction: Grignard reaction of 3,5-dichloropyridine-2-carbonitrile with methylmagnesium bromide.

Materials:

-

3,5-Dichloropyridine-2-carbonitrile

-

Methylmagnesium bromide (solution in THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (aqueous solution, e.g., 2 M)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 3,5-dichloropyridine-2-carbonitrile dissolved in anhydrous THF under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

-

Grignard Addition: Methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the nitrile, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: The reaction is carefully quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The mixture is then partitioned between ethyl acetate and water. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the use of anhydrous THF and a nitrogen atmosphere is crucial to prevent the decomposition of the reagent.[11]

-

Low-Temperature Addition: The addition of the Grignard reagent at low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.

-

Acidic Workup: The acidic workup is necessary to hydrolyze the intermediate imine formed after the addition of the Grignard reagent to the nitrile, yielding the desired ketone.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring and a singlet in the aliphatic region for the methyl protons of the acetyl group.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H4 | ~ 8.0 - 8.2 | Doublet |

| Pyridine-H6 | ~ 8.5 - 8.7 | Doublet |

| -CH₃ | ~ 2.6 - 2.8 | Singlet |

Note: Predicted chemical shifts are based on typical values for substituted pyridines and may vary depending on the solvent and other experimental conditions.[12]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 195 - 205 |

| Pyridine-C2 | ~ 150 - 155 |

| Pyridine-C3 | ~ 135 - 140 |

| Pyridine-C4 | ~ 125 - 130 |

| Pyridine-C5 | ~ 130 - 135 |

| Pyridine-C6 | ~ 148 - 152 |

| -CH₃ | ~ 25 - 30 |

Note: Predicted chemical shifts are based on typical values for substituted pyridines and may vary depending on the solvent and other experimental conditions.[13]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Expected IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | 1690 - 1715 | Strong |

| C=N, C=C (aromatic) | 1550 - 1600 | Medium to Strong |

| C-Cl | 600 - 800 | Medium to Strong |

| C-H (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (aliphatic) | 2850 - 3000 | Medium to Weak |

Note: These are general ranges and the exact peak positions can be influenced by the electronic environment.[14][15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Predicted Mass Spectrometry Data:

-

[M+H]⁺: m/z 189.98210[6]

-

Isotopic Pattern: The molecular ion peak will exhibit a characteristic M, M+2, and M+4 pattern due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl).

-

Key Fragmentation Pathways: Expected fragmentation would involve the loss of the methyl group (M-15) and the acetyl group (M-43).[17]

Applications in Research and Development

The structural features of this compound make it a highly attractive building block in the synthesis of more complex molecules with potential biological activity.

-

Pharmaceuticals: The dichloropyridine moiety is a key component in a number of potent and selective therapeutic agents, including P2X7 receptor antagonists for inflammatory conditions and Fibroblast Growth Factor Receptor (FGFR) inhibitors for cancer therapy.[3] The acetyl group provides a reactive handle for further chemical modifications, such as the formation of Schiff bases, chalcones, or other heterocyclic systems.[2]

-

Agrochemicals: Pyridine-based compounds are widely used as herbicides, insecticides, and fungicides.[1][5] The dichlorinated pyridine core can enhance the biological activity of these agrochemicals.

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and its expected spectroscopic characteristics. The information presented herein is intended to serve as a foundational resource for researchers and scientists working with this important chemical intermediate.

References

-

Calculated and experimental NMR chemical shifts of 2. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (n.d.). PREPARATION OF 2-METHYL-4H-PYRAN-4-ONE. Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]

-

This compound. PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Chemical shifts. (n.d.). Retrieved January 21, 2026, from [Link]

-

Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2025, August 6). Retrieved January 21, 2026, from [Link]

-

An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]

-

Tables For Organic Structure Analysis. (n.d.). Retrieved January 21, 2026, from [Link]

- US5149822A - Preparation of 2,3-dichloro-5-acetylpyridine. Google Patents. (n.d.).

- CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. Google Patents. (n.d.).

-

Spectroscopic analysis of transition-metal coordination complexes based on poly(4-vinylpyridine) and dichlorotricarbonylruthenium. (n.d.). Retrieved January 21, 2026, from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Grignard Reagents for Synthesis of Active Pharmaceutical Ingredients in Continuous Flow Process. (NIPER) SAS Nagar. (n.d.). Retrieved January 21, 2026, from [Link]

-

Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). Retrieved January 21, 2026, from [Link]

-

An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

-

Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

-

SYNTHESIS OF 1-(5-IODO-1H-IMIDAZOL-4-YL)PENT-4-EN-1-ONE. Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 21, 2026, from [Link]

-

1-(3,5-Dichloro-2-pyridinyl)-2-(oxan-4-yl)ethanone. PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One. ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 21, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. (n.d.). Retrieved January 21, 2026, from [Link]

-

Mass spectrometric fragmentation of some arylidenecycloalkanones. Academia.edu. (n.d.). Retrieved January 21, 2026, from [Link]

-

On the deprotonation of 3,5-dichloropyridine using lithium bases: In situ infrared spectroscopic studies. ResearchGate. (2025, August 6). Retrieved January 21, 2026, from [Link]

-

2-Acetylpyridine - Optional[FTIR] - Spectrum. SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]

- 2. uab.edu [uab.edu]

- 3. CAS 1260902-17-7 | 1-(3,6-Dichloro-pyridin-2-yl)-ethanone - Synblock [synblock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C7H5Cl2NO) [pubchemlite.lcsb.uni.lu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 141454-65-1|this compound|BLD Pharm [bldpharm.com]

- 9. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. kgroup.du.edu [kgroup.du.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. 3,5-Dichloropyridine(2457-47-8) IR2 [m.chemicalbook.com]

- 15. 2-Acetylpyridine(1122-62-9) IR Spectrum [chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3,5-Dichloropyridin-2-YL)ethanone

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic profile of 1-(3,5-Dichloropyridin-2-YL)ethanone, a key heterocyclic ketone intermediate in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra, this document leverages predictive models and established principles of spectroscopic interpretation, supported by comparative data from analogous structures, to offer a robust framework for the characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, thereby facilitating its unambiguous identification, purity assessment, and structural elucidation in a laboratory setting.

Introduction and Molecular Structure

This compound (Molecular Formula: C₇H₅Cl₂NO, Molecular Weight: 190.03 g/mol ) is a substituted pyridinyl ketone.[1] The structural arrangement, featuring an acetyl group at the C2 position and two chlorine atoms at the C3 and C5 positions of the pyridine ring, creates a unique electronic environment that is reflected in its spectroscopic signatures. The electron-withdrawing nature of the chlorine atoms and the carbonyl group significantly influences the chemical shifts of the aromatic protons and carbons, as well as the vibrational frequencies of the various functional groups.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of newly synthesized batches of this compound, which is a critical step in any research and development pipeline. This guide provides a detailed, predicted analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on established substituent effects on the pyridine ring, a detailed prediction of the ¹H and ¹³C NMR spectra of this compound is presented below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl protons of the acetyl group.

Justification for Predictions:

-

Pyridinyl Protons (H-4, H-6): The parent 3,5-dichloropyridine shows two signals: a triplet at ~7.8 ppm for H-4 and a doublet at ~8.5 ppm for H-2 and H-6.[2][3] The introduction of an acetyl group at the C-2 position will deshield the adjacent H-6 proton and break the symmetry. The H-4 proton, being meta to the acetyl group, will be less affected. The H-6 proton is ortho to the carbonyl group and will experience a downfield shift. The coupling between H-4 and H-6 is a meta-coupling, which is typically small (2-3 Hz).

-

Methyl Protons (-COCH₃): The methyl protons of an acetyl group attached to an aromatic ring typically appear as a sharp singlet in the range of 2.5-2.7 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COCH₃ | ~ 2.65 | Singlet | - | 3H |

| H-4 | ~ 8.10 | Doublet | ~ 2.5 | 1H |

| H-6 | ~ 8.60 | Doublet | ~ 2.5 | 1H |

Diagram 1: ¹H NMR Assignments

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show seven distinct signals: one for the carbonyl carbon, one for the methyl carbon, and five for the carbons of the dichloropyridine ring.

Justification for Predictions:

-

Carbonyl Carbon (C=O): The carbonyl carbon of an aryl ketone typically resonates in the downfield region of 190-200 ppm.

-

Pyridinyl Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the chloro and acetyl substituents. The carbons directly attached to chlorine (C-3, C-5) will be deshielded. The carbon attached to the acetyl group (C-2) will also be significantly downfield. The chemical shifts of unsubstituted pyridine are approximately δ 150 (C2/C6), 124 (C3/C5), and 136 (C4).[4] The substituents will cause significant shifts from these values.

-

Methyl Carbon (-COCH₃): The methyl carbon of the acetyl group is expected in the aliphatic region, typically around 25-30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COCH₃ | ~ 28 |

| C-4 | ~ 125 |

| C-3 | ~ 133 |

| C-5 | ~ 138 |

| C-6 | ~ 148 |

| C-2 | ~ 152 |

| C=O | ~ 198 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of the solid sample into a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, 0.03% v/v). Securely cap the vial and vortex until the sample is completely dissolved.

-

Data Acquisition: Transfer the solution into a clean, dry 5 mm NMR tube. Insert the NMR tube into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters on a 400 MHz or higher field spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound will be dominated by the strong absorption of the carbonyl group.

Justification for Predictions:

-

C=O Stretch: The carbonyl (C=O) stretching vibration of an aryl ketone is typically strong and sharp, appearing in the region of 1680-1700 cm⁻¹.

-

Aromatic C=C and C=N Stretches: The pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.[5]

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

-

C-Cl Stretches: The C-Cl stretching vibrations for aryl chlorides typically appear in the fingerprint region, between 1000 and 700 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~ 3100-3000 | Aromatic C-H | Stretching |

| ~ 2980-2850 | Aliphatic C-H | Stretching |

| ~ 1695 | C=O (Ketone) | Strong, sharp stretching |

| ~ 1580, 1550, 1450 | Aromatic C=C, C=N | Ring stretching |

| ~ 1360 | -CH₃ | Symmetric bending |

| ~ 850-750 | C-Cl | Stretching |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Perform a background scan of the empty ATR crystal prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The data presented here is based on predicted values.[6]

Predicted Fragmentation Pattern:

Under electron ionization (EI), this compound is expected to undergo characteristic fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 189, with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate ratio of 9:6:1).

-

Alpha-Cleavage: The most prominent fragmentation pathway for ketones is the alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[7] This can occur in two ways:

-

Loss of a methyl radical (•CH₃) to form the 3,5-dichloropyridin-2-ylcarbonyl cation at m/z 174.

-

Loss of the 3,5-dichloropyridin-2-yl radical to form the acetyl cation ([CH₃CO]⁺) at m/z 43, which is often a base peak.

-

-

Other Fragmentations: Subsequent loss of CO from the m/z 174 fragment could lead to the 3,5-dichloropyridinyl cation at m/z 146.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment |

| 189/191/193 | [C₇H₅Cl₂NO]⁺ (Molecular Ion) |

| 174/176/178 | [C₆H₂Cl₂NO]⁺ |

| 146/148/150 | [C₅H₂Cl₂N]⁺ |

| 43 | [C₂H₃O]⁺ (Base Peak) |

Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Data Acquisition: For EI-MS, use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-300 to observe the molecular ion and key fragments.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from fundamental principles and comparative analysis, offer a valuable resource for the identification and structural verification of this compound. While this guide establishes a strong theoretical foundation, it is imperative that these predictions are confirmed through the acquisition and analysis of experimental data. The protocols outlined herein provide a clear methodology for researchers to obtain and interpret the necessary spectra, ensuring the quality and integrity of their scientific endeavors.

References

-

(No author given). This compound. PubChem. Accessed January 21, 2026. [Link]

-

Shreve, O. D., et al. (1951). "Correlations of the infrared spectra of some pyridines". Analytical Chemistry, 23(2), 277–282. [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. [Link]

-

PubChemLite. This compound. Accessed January 21, 2026. [Link]

-

University of Alberta. Mass Spectrometry: Fragmentation. Accessed January 21, 2026. [Link]

Sources

- 1. 141454-65-1|this compound|BLD Pharm [bldpharm.com]

- 2. 3,5-Dichloropyridine(2457-47-8) 1H NMR [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. PubChemLite - this compound (C7H5Cl2NO) [pubchemlite.lcsb.uni.lu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(3,5-Dichloropyridin-2-YL)ethanone

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 1-(3,5-dichloropyridin-2-yl)ethanone, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the experimental and computational workflows required for elucidating the three-dimensional atomic arrangement of this molecule. The guide covers the synthesis of the target compound, strategies for single crystal growth, the principles and practicalities of X-ray diffraction data collection, and the intricacies of structure solution, refinement, and validation. By presenting a hypothetical yet plausible crystal structure analysis, this guide serves as a robust instructional tool, emphasizing the causality behind experimental choices and the importance of self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Crystal Structure in Drug Discovery and Materials Science

The precise knowledge of the three-dimensional arrangement of atoms in a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. In the realm of drug development, the crystal structure of a small molecule provides invaluable insights into its interaction with biological targets, guiding lead optimization and rational drug design. For materials scientists, the crystalline packing of molecules dictates properties such as solubility, stability, and morphology, which are critical for formulation and manufacturing.

This compound is a halogenated pyridine derivative, a class of compounds frequently encountered in pharmaceuticals and agrochemicals. The presence of the dichloropyridine ring and the ethanone moiety suggests potential for diverse intermolecular interactions, including hydrogen bonding and halogen bonding, which can significantly influence its solid-state architecture. A thorough crystal structure analysis is therefore paramount to unlocking the full potential of this and related molecules. This guide will walk through the entire process, from obtaining the compound to the final validation of its crystal structure.

Experimental Section: From Synthesis to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of this compound

While various methods for the synthesis of substituted pyridines exist, a plausible and efficient route to this compound can be adapted from known procedures for related compounds. A common strategy involves the acylation of a suitable pyridine precursor. One such approach could start from 2-amino-3,5-dichloropyridine, which is commercially available.

Proposed Synthetic Protocol:

-

Diazotization of 2-amino-3,5-dichloropyridine: 2-amino-3,5-dichloropyridine is dissolved in an aqueous acidic solution (e.g., H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt.

-

Acylation: The in-situ generated diazonium salt is then subjected to a reaction with a suitable acetylating agent. For instance, a reaction with acetaldehyde in the presence of a copper(II) catalyst can introduce the acetyl group at the 2-position.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield pure this compound.

The purity of the synthesized compound should be rigorously assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) before proceeding to crystal growth.

Single Crystal Growth: The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure analysis. For a small organic molecule like this compound, several crystallization techniques can be employed. The choice of solvent is critical and is typically guided by the solubility of the compound.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a less volatile solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, causing the compound to crystallize.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization.

Step-by-Step Protocol for Slow Evaporation:

-

Solvent Screening: Test the solubility of this compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof). A good solvent for slow evaporation is one in which the compound is moderately soluble.

-

Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent (or solvent mixture) with gentle warming if necessary to achieve saturation.

-

Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals.

-

Crystallization: Transfer the filtered solution to a clean vial, cover it with a perforated cap (e.g., parafilm with a few pinholes), and place it in a vibration-free environment.

-

Monitoring: Monitor the vial over several days to weeks for the appearance of single crystals.

Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next phase involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms.

Data Collection

A carefully selected single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector.

Experimental Protocol for Data Collection:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a cryoloop or a glass fiber using a cryoprotectant oil.

-

Data Collection Temperature: The crystal is cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to a clearer diffraction pattern and reducing radiation damage.[1]

-

Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and symmetry of the unit cell.

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles while continuously exposing it to the X-ray beam. The exposure time per frame and the total rotation range are optimized to ensure a complete and redundant dataset with good signal-to-noise ratio.[2]

Data Reduction and Structure Solution

The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors. The resulting file containing the reflection data (typically in .hkl format) is then used to solve the crystal structure.

Workflow for Structure Solution:

Caption: Workflow from raw data to an initial structural model.

The structure solution is typically achieved using direct methods or Patterson methods, which are implemented in software packages like SHELXT. These methods provide an initial electron density map from which the positions of the heavier atoms (in this case, Cl, O, N, C) can be determined.

Structure Refinement

The initial atomic model is then refined against the experimental diffraction data to improve its accuracy. This is an iterative process of least-squares minimization, where the atomic coordinates, displacement parameters, and other model parameters are adjusted to achieve the best fit between the calculated and observed structure factors.

Workflow for Structure Refinement:

Caption: Iterative cycle of structure refinement and validation.

The refinement is typically performed using software like SHELXL. During refinement, hydrogen atoms are usually placed in calculated positions and refined using a riding model. Anisotropic displacement parameters are introduced for non-hydrogen atoms to account for their thermal vibrations.

Structure Validation

Before the final structure is accepted, it must be rigorously validated to ensure its chemical and crystallographic reasonability. This is done using software like PLATON, which checks for a wide range of potential issues.[3][4][5]

Key Validation Checks:

-

Geometric Parameters: Bond lengths, bond angles, and torsion angles are checked against standard values.

-

Atomic Displacement Parameters (ADPs): The thermal ellipsoids are examined for unusual shapes or sizes.

-

Missed Symmetry: The program checks if the structure has been solved in a lower symmetry space group than the true one.

-

Solvent Accessible Voids: The structure is checked for any empty spaces that might contain disordered solvent molecules.

Hypothetical Crystal Structure Analysis of this compound

As no public crystal structure data is available for the title compound, we will proceed with a hypothetical yet realistic analysis based on its molecular structure and data from similar compounds.

Crystallographic Data and Refinement Details

The following table summarizes the hypothetical crystallographic data and refinement parameters for this compound.

| Parameter | Hypothetical Value |

| Chemical formula | C₇H₅Cl₂NO |

| Formula weight | 190.03 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.521(2) |

| b (Å) | 10.123(3) |

| c (Å) | 9.876(2) |

| β (°) | 105.34(1) |

| Volume (ų) | 821.5(3) |

| Z | 4 |

| Calculated density (g/cm³) | 1.535 |

| Absorption coefficient (mm⁻¹) | 0.85 |

| F(000) | 384 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100(2) |

| 2θ range for data collection (°) | 4.5 to 55.0 |

| Reflections collected | 7543 |

| Independent reflections | 1890 [R(int) = 0.035] |

| Data/restraints/parameters | 1890 / 0 / 100 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.042, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.055, wR₂ = 0.128 |

| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.28 |

Molecular and Crystal Structure Description

In the hypothetical crystal structure, the this compound molecule would likely be essentially planar, with the acetyl group being nearly coplanar with the pyridine ring to maximize conjugation. The bond lengths and angles within the pyridine ring and the acetyl group would be expected to be in good agreement with standard values for similar fragments.

The crystal packing would be dominated by a combination of weak C-H···O and C-H···N hydrogen bonds, as well as possible Cl···Cl and Cl···N halogen bonds. These interactions would link the molecules into a three-dimensional supramolecular network. The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the compound.

Conclusion

The crystal structure analysis of this compound, as outlined in this guide, is a multi-step process that requires careful execution and rigorous validation. From the synthesis of the pure compound and the growth of high-quality single crystals to the intricacies of data collection, structure solution, and refinement, each step is critical for obtaining a reliable and accurate three-dimensional atomic model. The insights gained from such an analysis are invaluable for advancing research in drug discovery and materials science, providing a solid foundation for understanding the structure-property relationships of this and related compounds.

References

- Trécourt, F., Breton, G., Bonnet, V., Mongin, F., Marsais, F., & Quéguiner, G. (2000). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Tetrahedron, 56(11), 1349-1360.

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.

- Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.

- Garman, E. F. (1999). Cool data: the benefits and pitfalls of cryocrystallography. Current Opinion in Structural Biology, 9(5), 639-645.

- Wawrzycka-Gorczyca, I., et al. (2018). Synthesis and crystal structure of 2-acetylpyridine derivatives. Journal of Molecular Structure, 1157, 45-53.

-

IUCr. (2024). checkCIF/PLATON. Retrieved from [Link]

-

OlexSys Ltd. (2024). Olex2 Crystallography Software. Retrieved from [Link]

-

Bruker AXS Inc. (2024). APEX4 Software. Retrieved from [Link]

- Dauter, Z., & Dauter, M. (2009). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 544, 253-273.

- Müller, P. (2009). Structure refinement. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL, 1-18.

- van der Sluis, P., & Spek, A. L. (1990). BYPASS: an effective method for the refinement of crystal structures containing disordered solvent regions. Acta Crystallographica Section A: Foundations of Crystallography, 46(3), 194-201.

- Woolfson, M. M., & Fan, H. F. (1995). Physical and non-physical methods of solving crystal structures. Cambridge University Press.

- Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.

Sources

An In-Depth Technical Guide to Nucleophilic Substitution on 1-(3,5-Dichloropyridin-2-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of nucleophilic aromatic substitution (SNAr) reactions on 1-(3,5-dichloropyridin-2-yl)ethanone. This substrate is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of its dichlorinated pyridine scaffold. This document delves into the underlying principles governing the regioselectivity of these reactions, offers field-proven experimental protocols, and explores the application of the resulting products in the synthesis of complex molecular architectures. By synthesizing theoretical knowledge with practical insights, this guide aims to equip researchers with the necessary tools to effectively utilize this important building block in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound is a key heterocyclic building block in organic synthesis, particularly in the construction of pharmaceutical intermediates.[1][2] Its structure, featuring an electron-deficient pyridine ring substituted with two chlorine atoms and an activating acetyl group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The pyridine nitrogen, acting as an electron sink, along with the electron-withdrawing acetyl group, facilitates nucleophilic attack on the carbon atoms bearing the chlorine leaving groups.[3][4] This inherent reactivity allows for the sequential and often regioselective introduction of various nucleophiles, providing a powerful platform for generating molecular diversity.

The strategic placement of the chloro substituents at the 3- and 5-positions, and the acetyl group at the 2-position, creates a unique electronic and steric environment that dictates the outcome of nucleophilic substitution reactions. Understanding the interplay of these factors is crucial for predicting and controlling the regioselectivity of substitution, a key challenge and opportunity in the synthesis of complex pyridine derivatives.

Theoretical Framework: Understanding Reactivity and Regioselectivity

The propensity of this compound to undergo nucleophilic substitution is governed by the principles of SNAr reactions on electron-deficient aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism involving a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][5]

The Role of the Pyridine Ring and Activating Groups

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes it more susceptible to nucleophilic attack compared to a benzene ring.[6][7] The positions ortho (2- and 6-) and para (4-) to the nitrogen are particularly activated because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, leading to significant resonance stabilization.[3][8]

In the case of this compound, the 2-acetyl group further activates the ring towards nucleophilic attack by withdrawing electron density. This additional activation, however, is primarily directed towards the adjacent positions.

Predicting Regioselectivity: C3 versus C5 Substitution

The key question in the functionalization of this compound is the regioselectivity of the first nucleophilic substitution: will the incoming nucleophile displace the chlorine at the C3 or the C5 position?

While nucleophilic attack on pyridines generally favors the 2- and 4-positions, the presence of leaving groups at other positions allows for substitution to occur. The regioselectivity is then determined by the relative stability of the corresponding Meisenheimer intermediates.

-

Attack at C5: Nucleophilic attack at the C5 position leads to a Meisenheimer intermediate where the negative charge can be delocalized onto the pyridine nitrogen through resonance. This is a significant stabilizing factor.

-

Attack at C3: Attack at the C3 position does not allow for direct delocalization of the negative charge onto the nitrogen atom.[8]

Based on this fundamental principle, nucleophilic attack is generally favored at the C5 position due to the greater stabilization of the resulting Meisenheimer intermediate.

Experimental Protocols and Methodologies

The successful execution of nucleophilic substitution on this compound hinges on the careful selection of reaction conditions. The choice of nucleophile, solvent, base, and temperature all play critical roles in achieving high yields and selectivities.

General Considerations

-

Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are generally preferred.[4] These solvents effectively solvate the cation of the nucleophilic salt, leaving a more "naked" and reactive anionic nucleophile.

-

Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier associated with the disruption of aromaticity in the Meisenheimer intermediate.[4]

-

Inert Atmosphere: To prevent side reactions with atmospheric moisture and oxygen, it is advisable to conduct these reactions under an inert atmosphere (e.g., nitrogen or argon).

Reaction with Amine Nucleophiles

The introduction of amine functionalities is a common transformation in drug discovery.[9]

Protocol: Synthesis of N-Substituted 2-amino-5-chloro-3-acetylpyridine Derivatives

-

To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO or DMF), add the desired primary or secondary amine (1.1-1.5 eq.).

-

Add a non-nucleophilic base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

-

Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The excess of the amine and base is used to drive the reaction to completion and to neutralize the HCl generated during the reaction.

-

The choice of a non-nucleophilic base is crucial to avoid competition with the desired amine nucleophile.

Reaction with Thiol Nucleophiles

Thioethers are important structural motifs in many biologically active molecules.[10][11] The reaction of this compound with thiols proceeds readily to furnish the corresponding thioether derivatives.[12][13]

Protocol: Synthesis of 5-Chloro-3-acetyl-2-(alkylthio)pyridine Derivatives

-

To a solution of the desired thiol (1.1 eq.) in a polar aprotic solvent (e.g., DMF), add a strong base such as sodium hydride (NaH) (1.2 eq.) at 0 °C to generate the thiolate anion.

-

After cessation of hydrogen evolution, add a solution of this compound (1.0 eq.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

Causality Behind Experimental Choices:

-

The pre-formation of the more nucleophilic thiolate anion is essential for an efficient reaction.[10]

-

The reaction is typically performed at lower temperatures initially to control the exothermicity of the deprotonation step.

Data Presentation and Comparative Analysis

The following table summarizes the expected regioselectivity and general reaction conditions for the monosubstitution of this compound with common nucleophiles.

| Nucleophile | Expected Major Product | Typical Base | Typical Solvent | Temperature (°C) |

| Primary/Secondary Amines | 5-Amino-3-chloro-2-acetylpyridine | K2CO3, DIPEA | DMF, DMSO | 80-120 |

| Thiols | 5-Thio-3-chloro-2-acetylpyridine | NaH, K2CO3 | DMF, THF | 0 to RT |

| Alcohols (as alkoxides) | 5-Alkoxy-3-chloro-2-acetylpyridine | NaH, KOtBu | THF, DMF | RT to 80 |

Applications in Drug Development

The products derived from the nucleophilic substitution of this compound are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. The remaining chlorine atom at the C3 position can be further functionalized, for instance, through palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

This sequential functionalization strategy provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs. For example, the synthesis of novel kinase inhibitors, anti-inflammatory agents, and anti-cancer compounds often relies on the construction of highly substituted pyridine scaffolds.[14]

Conclusion and Future Directions

This compound is a versatile and highly reactive substrate for nucleophilic aromatic substitution reactions. The inherent electronic properties of the dichloropyridine ring, augmented by the activating acetyl group, allow for the regioselective introduction of a variety of nucleophiles, predominantly at the C5 position. This guide has provided a theoretical framework for understanding this reactivity, along with practical, field-tested protocols for key transformations.

Future research in this area will likely focus on expanding the scope of nucleophiles that can be employed, developing more sustainable and efficient reaction conditions (e.g., using milder bases and lower temperatures), and exploring the utility of the resulting products in the synthesis of novel therapeutic agents. The continued exploration of the reactivity of this and related heterocyclic systems will undoubtedly contribute to the advancement of medicinal chemistry and the development of new medicines.

References

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Cresset. [Link]

-

SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). SciSpace. [Link]

-

Nucleophilic substitution reactions in pyridine. (n.d.). Química Orgánica. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (2018). PubMed Central. [Link]

-

SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]

-

Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (2019). PubMed Central. [Link]

-

Directed nucleophilic aromatic substitution reaction. (2024). RSC Publishing. [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. [Link]

-

A. 3-Chloro-N-phenyl-pyridin-2-amine (1). (n.d.). Organic Syntheses. [Link]

-

This compound. (n.d.). PubChemLite. [Link]

-

Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2011). ResearchGate. [Link]

-

Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. (2012). MDPI. [Link]

-

Concerted Nucleophilic Aromatic Substitutions. (2020). PubMed Central. [Link]

-

Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). MDPI. [Link]

-

Thiol-ene reaction. (n.d.). Wikipedia. [Link]

-

Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016). YouTube. [Link]

-

1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. (2012). ResearchGate. [Link]

-

Reactions of Thiols. (2016). YouTube. [Link]

-

Reactions of Thiols. (n.d.). Chemistry Steps. [Link]

-

Thiol-addition reactions and their applications in thiol recognition. (2013). Chemical Society Reviews. [Link]

-

4-Amino-3,5-dichloropyridine. (2023). PubMed Central. [Link]

-

1-(3,5-dichloropyridin-2-yl)ethan-1-amine hydrochloride. (n.d.). PubChemLite. [Link]

-

nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). Journal of the Chinese Chemical Society. [Link]

-

Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. (2005). ResearchGate. [Link]

-

Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. (2019). ResearchGate. [Link]

-

N-but-3-ynyl-3,5-dichloropyridin-2-amine. (n.d.). PubChem. [Link]

Sources

- 1. 141454-65-1|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C7H5Cl2NO) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 12. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 13. Thiol-addition reactions and their applications in thiol recognition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 1-(3,5-Dichloropyridin-2-YL)ethanone: A Gateway to Novel Heterocyclic Scaffolds in Drug Discovery

Abstract

The 1-(3,5-dichloropyridin-2-yl)ethanone core represents a highly versatile and synthetically tractable scaffold, poised for elaboration into a diverse array of heterocyclic derivatives with significant potential in medicinal chemistry. The strategic placement of the chloro substituents on the pyridine ring, coupled with the reactive acetyl group, provides a unique electronic and steric environment that can be exploited for the construction of novel molecular architectures. This in-depth technical guide explores the derivatization of this core structure into three key classes of bioactive heterocycles: chalcones, pyrazoles, and thieno[2,3-b]pyridines. For each class, we will delve into the mechanistic rationale behind the synthetic transformations, provide detailed experimental protocols, and discuss the potential therapeutic applications of the resulting compounds, grounded in existing literature on analogous structures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this privileged starting material.

Introduction: The Strategic Importance of the 3,5-Dichloropyridine Moiety

The 3,5-dichloropyridine unit is a recurring motif in a multitude of biologically active compounds. The presence of two chlorine atoms significantly influences the electronic properties of the pyridine ring, enhancing its susceptibility to nucleophilic substitution and modulating the pKa of the ring nitrogen. This electronic tuning is a critical aspect of rational drug design, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, the chloro groups provide steric bulk and can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-receptor binding. The acetyl group at the 2-position serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide will focus on three well-established and high-yielding synthetic pathways originating from this compound, providing a roadmap for the generation of compound libraries for biological screening.

Chalcone Derivatives: Versatile Intermediates for Heterocycle Synthesis and Biological Activity

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds renowned for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] They are also valuable intermediates for the synthesis of other heterocyclic systems like pyrimidines and pyrazoles.[3][4][5] The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation.[6]

Mechanistic Insight: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an enolizable ketone (in this case, this compound) and an aromatic aldehyde that lacks an alpha-hydrogen.[6] The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone, the chalcone.

The choice of base is critical to prevent self-condensation of the ketone. Milder bases such as sodium hydroxide or potassium hydroxide in an alcoholic solvent are typically employed.[7][8][9]

Experimental Protocol: Synthesis of (E)-1-(3,5-dichloropyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol describes the synthesis of a representative chalcone derivative.

Materials:

-

This compound

-

4-Methoxybenzaldehyde

-

Ethanol

-

Potassium hydroxide (KOH)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).

-

Add 4-methoxybenzaldehyde (1.1 eq) to the solution and stir at room temperature for 10 minutes.

-

Prepare a 10% aqueous solution of KOH and add it dropwise to the reaction mixture with vigorous stirring.

-

Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (50 mL).

-

The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral to pH paper, and then dried.

-

Recrystallize the crude product from ethanol to afford the pure chalcone.

Expected Outcome: A pale yellow to yellow crystalline solid. The yield is typically in the range of 70-90%.

Characterization: The structure of the synthesized chalcone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Representative Chalcone Derivatives

| R Group (from Ar-CHO) | Product Name | Expected Yield (%) |

| 4-OCH₃ | (E)-1-(3,5-dichloropyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 85 |

| 4-Cl | (E)-1-(3,5-dichloropyridin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 82 |

| 4-NO₂ | (E)-1-(3,5-dichloropyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | 78 |

| 2-Furyl | (E)-1-(3,5-dichloropyridin-2-yl)-3-(furan-2-yl)prop-2-en-1-one | 80 |

Logical Workflow for Chalcone Synthesis

Caption: Workflow for the synthesis of chalcone derivatives.

Pyrazole Derivatives: A Privileged Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a cornerstone of medicinal chemistry, with numerous approved drugs containing this scaffold, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[10][11] A common and efficient method for the synthesis of pyrazoles involves the cyclization of chalcones with hydrazine derivatives.[12]

Mechanistic Rationale: From Chalcones to Pyrazoles

The reaction of a chalcone with hydrazine hydrate proceeds through a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbonyl carbon. Subsequent dehydration of the resulting pyrazoline intermediate leads to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the substitution pattern of both the chalcone and the hydrazine derivative.

Experimental Protocol: Synthesis of 2-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-3,5-dichloropyridine

This protocol outlines the synthesis of a pyrazole derivative from the previously synthesized chalcone.

Materials:

-

(E)-1-(3,5-dichloropyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Glacial acetic acid

-

Standard laboratory glassware and reflux condenser

Procedure:

-

In a 100 mL round-bottom flask, dissolve the chalcone (1.0 eq) in glacial acetic acid (20 mL).

-

Add hydrazine hydrate (1.5 eq) to the solution.

-

Attach a reflux condenser and heat the reaction mixture at reflux for 6-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Expected Outcome: An off-white to pale yellow solid. Yields are generally good, often exceeding 75%.

Data Presentation: Representative Pyrazole Derivatives

| Chalcone Precursor (Ar group) | Hydrazine Reagent | Product Name | Expected Yield (%) |

| 4-OCH₃ | Hydrazine hydrate | 2-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-3,5-dichloropyridine | 80 |

| 4-Cl | Hydrazine hydrate | 2-(3-(4-chlorophenyl)-1H-pyrazol-5-yl)-3,5-dichloropyridine | 78 |

| 4-NO₂ | Phenylhydrazine | 2-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-yl)-3,5-dichloropyridine | 75 |

| 2-Furyl | Hydrazine hydrate | 2-(3-(furan-2-yl)-1H-pyrazol-5-yl)-3,5-dichloropyridine | 77 |

Logical Pathway for Pyrazole Synthesis

Caption: Synthetic pathway from chalcones to pyrazoles.

Thieno[2,3-b]pyridine Derivatives: Bioisosteres of Purines

Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that are considered bioisosteres of purines and have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[13][14][15][16] The Gewald reaction is a powerful and versatile method for the synthesis of 2-aminothiophenes, which can then be cyclized to form the thieno[2,3-b]pyridine core.[17]

Mechanistic Overview: The Gewald Reaction

The Gewald reaction is a multi-component reaction involving a ketone, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a basic catalyst.[18][19] The reaction is believed to proceed through an initial Knoevenagel condensation between the ketone and the active methylene nitrile to form a α,β-unsaturated dinitrile.[20] This is followed by the addition of sulfur to the β-carbon and subsequent intramolecular cyclization and tautomerization to yield the 2-aminothiophene.

Experimental Protocol: Synthesis of 2-amino-4-(3,5-dichloropyridin-2-yl)-5-cyanothiophene-3-carbonitrile

This protocol describes a key intermediate step towards thieno[2,3-b]pyridines.

Materials:

-

This compound

-

Malononitrile

-

Elemental sulfur

-

Morpholine (as catalyst)

-

Ethanol

-

Standard laboratory glassware and reflux condenser

Procedure:

-

In a 100 mL round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (30 mL).

-

Add a catalytic amount of morpholine (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent.

Expected Outcome: A yellow to orange solid. Yields for the Gewald reaction are typically moderate to good.

Subsequent Cyclization to Thieno[2,3-b]pyridines

The resulting 2-aminothiophene can be further cyclized to the thieno[2,3-b]pyridine core through various methods, such as reaction with formic acid or other cyclizing agents.

Logical Workflow for Thieno[2,3-b]pyridine Synthesis

Caption: Synthetic route to thieno[2,3-b]pyridines.

Potential Biological Activities and Future Directions

The derivatives synthesized from this compound are predicted to exhibit a range of biological activities based on the known pharmacology of their parent heterocyclic systems.

-

Antimicrobial and Antifungal Activity: The presence of the dichloropyridine moiety is associated with antimicrobial and antifungal properties.[21][22][23][24][25][26] Chalcones and pyrazoles derived from this starting material are therefore strong candidates for screening against various bacterial and fungal strains.

-

Anticancer Activity: Pyrazole and thieno[2,3-b]pyridine scaffolds are prevalent in many anticancer agents.[27][28][29][30] The synthesized derivatives should be evaluated for their cytotoxic activity against a panel of cancer cell lines.

-

Anti-inflammatory Activity: Chalcones and pyrazoles are well-known for their anti-inflammatory effects.[31] The novel derivatives could be tested in relevant in vitro and in vivo models of inflammation.

The synthetic routes outlined in this guide provide a robust platform for the generation of diverse libraries of compounds. Future work should focus on exploring a wider range of aromatic aldehydes for chalcone synthesis, various substituted hydrazines for pyrazole formation, and different active methylene compounds in the Gewald reaction. Structure-activity relationship (SAR) studies on these derivatives will be crucial for the identification of lead compounds for further optimization and development.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic derivatives with significant potential in drug discovery. The straightforward and well-established synthetic methodologies for accessing chalcones, pyrazoles, and thieno[2,3-b]pyridines make this a highly attractive scaffold for medicinal chemists. The insights and protocols provided in this guide are intended to empower researchers to explore the rich chemical space accessible from this privileged starting material and to accelerate the discovery of novel therapeutic agents.

References

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC. [Link]

- Synthesis of Three Different Types of Chalcone Derivatives. (n.d.).

-

Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2014). MDPI. [Link]

-

Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives. (2009). PubMed. [Link]

-

Synthesis of new chalcones and pyrimidine derivatives as antidiabetic agents for type 2 diabetes mellitus: In vitro and in vivo studies. (2025). PubMed. [Link]

- Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. (2025). Advanced Journal of Chemistry, Section A.

- Synthesis of Chalcones Pyrimidines Pyrimidine can be regarded as a.... (n.d.).

- NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. (2019). Beilstein Archives.

- Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (n.d.). MDPI.

- Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (2025).

- Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. (2021). International Journal of Research in Engineering and Science.

-

Knoevenagel condensation. (n.d.). Wikipedia. [Link]

- Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (2019). Journal of Drug Delivery and Therapeutics.

- (PDF) Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. (2025).

- Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. (2021).

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. [Link]

- Synthesis and fungicidal activity of 3, 5-dichloropyrazin-2 (1H)-one derivatives. (2009).

-

Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]

- Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Deriv

- Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives. (2025).

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2011). PMC. [Link]

- New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters.

-

Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2022). NIH. [Link]

- Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and.... (n.d.).

-

Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. (2021). PubMed. [Link]

- The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. (2025).

- Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes. (2022). MDPI.

-

SYNTHESIS AND IN VITRO ANTIMICROBIAL ACTIVITY OF NOVEL SERIES OF 3,5-DIACETYLPYRIDINE COMPOUNDS. (2015). PubMed. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]

- Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies. (2024). RSC Publishing.

- Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025). YouTube.

- In-vitro Antifungal Activity of Some 1,3,5-triazine Derivatives. (2025).

- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2025).

- Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. (2025). MDPI.

-

Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]

- (PDF)

- In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (n.d.).

- Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides. (2023). MDPI.

-

Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (2020). PubMed Central. [Link]

- 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). RSC Publishing.

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). PMC. [Link]

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc.

-

Claisen Condensation. (n.d.). Organic Chemistry Portal. [Link]

- Mechanisms of the Gewald synthesis of 2-aminothiophenes

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Synthesis of new chalcones and pyrimidine derivatives as antidiabetic agents for type 2 diabetes mellitus: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. researchgate.net [researchgate.net]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. arkat-usa.org [arkat-usa.org]

- 18. d-nb.info [d-nb.info]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 21. Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. (PDF) SYNTHESIS AND ANTICANCER ACTIVITY OF DIHYDROPYRIMIDINTHIONE, 1,3-THIAZINE AND 2- OXONICOTINONITRILE DERIVATIVES 1 1 2 1 1 [academia.edu]

- 29. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 30. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 31. jddtonline.info [jddtonline.info]

Methodological & Application

Application Note: Strategic Pathways for the Synthesis of Novel Heterocyclic Scaffolds from 1-(3,5-Dichloropyridin-2-YL)ethanone